2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

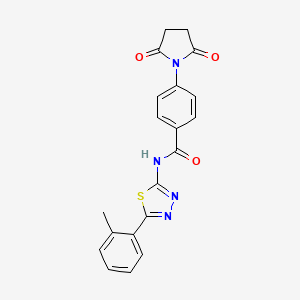

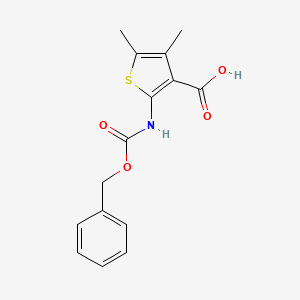

The compound “2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride” is also known as "2,2’-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride" . It is a white to off-white crystalline powder .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.27 . It is soluble in water . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One application of derivatives related to "2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride" is in the field of organic synthesis, where they are used as intermediates in the formation of heterocyclic compounds. For instance, Bacchi et al. (2005) described the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding various compounds including tetrahydropyridinedione derivatives in satisfactory yields. These reactions are significant for the synthesis of complex organic molecules with potential pharmaceutical applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Pharmaceutical Research

Derivatives of "this compound" have been investigated for their potential in pharmaceutical research. For example, Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity against Candida strains. This study highlights the potential of these compounds in developing new antifungal agents, with one of the synthesized compounds showing promising antifungal profile, indicating the importance of structural modifications for enhancing drug efficacy (Lima-Neto et al., 2012).

Environmental and Green Chemistry

The application of derivatives of "this compound" extends into environmental science and green chemistry. Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers produced from cardanol and glycerol, showcasing the compound's utility in developing environmentally friendly fluorescent biomarkers for biodiesel quality control. Their research underscores the low acute toxicity of these compounds to various biological models, suggesting their safe use in environmental monitoring (Pelizaro et al., 2019).

Propriétés

IUPAC Name |

2-propan-2-ylindazol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13;;/h3-7H,11H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBMNCLOQZEZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=CC(=CC2=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)

![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)

![2-Chloro-N-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2959167.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)